molecular formula C27H26N2O3 B15007760 3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15007760
M. Wt: 426.5 g/mol
InChI Key: YYGFVIGXAHEPGJ-WJTDDFOZSA-N
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Description

3-HYDROXY-4-(4-METHYLBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups, including hydroxyl, benzoyl, and pyrrolone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-(4-METHYLBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-methylbenzoyl chloride and 4-(propan-2-yl)phenylamine, followed by their condensation with pyridine derivatives under controlled conditions. The final step often involves cyclization and hydroxylation to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It can serve as a lead compound for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for developing new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-(4-METHYLBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-HYDROXY-4-(4-METHYLBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 3-HYDROXY-4-(4-METHYLBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 3-HYDROXY-4-(4-METHYLBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H26N2O3/c1-17(2)20-10-12-21(13-11-20)24-23(25(30)22-8-6-18(3)7-9-22)26(31)27(32)29(24)16-19-5-4-14-28-15-19/h4-15,17,24,30H,16H2,1-3H3/b25-23+

InChI Key

YYGFVIGXAHEPGJ-WJTDDFOZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)O

Origin of Product

United States

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